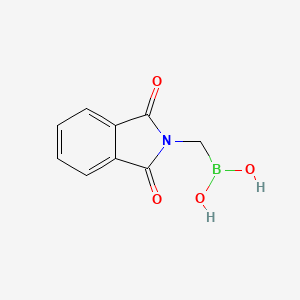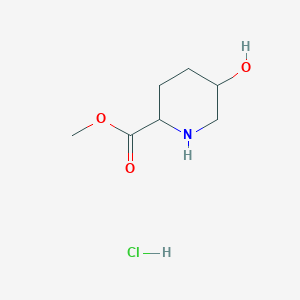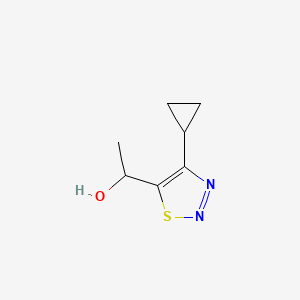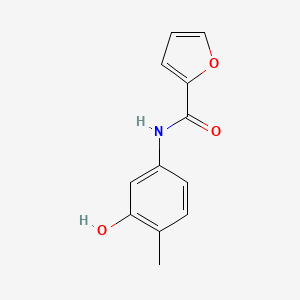
((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is a boronic acid derivative that features a phthalimide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid typically involves the reaction of phthalimide with boronic acid derivatives. One common method involves the use of a palladium-catalyzed coupling reaction, where phthalimide is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In organic synthesis, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile functionalization through Suzuki-Miyaura coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its ability to form reversible covalent bonds with diols makes it useful in targeting biological molecules.
Industry
In the materials science industry, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用机制
The mechanism by which [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, making it a valuable tool in drug design.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is unique due to its phthalimide group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
属性
分子式 |
C9H8BNO4 |
|---|---|
分子量 |
204.98 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl)methylboronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-6-3-1-2-4-7(6)9(13)11(8)5-10(14)15/h1-4,14-15H,5H2 |
InChI 键 |
ROCARDZYSRWREK-UHFFFAOYSA-N |
规范 SMILES |
B(CN1C(=O)C2=CC=CC=C2C1=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)


![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)



![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)

![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)

